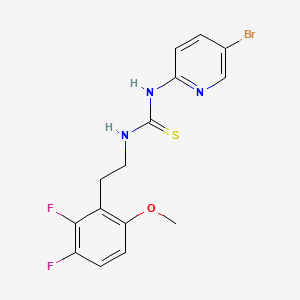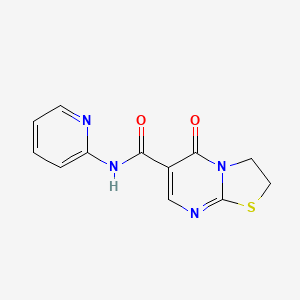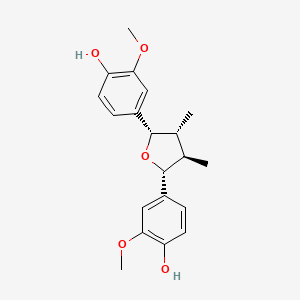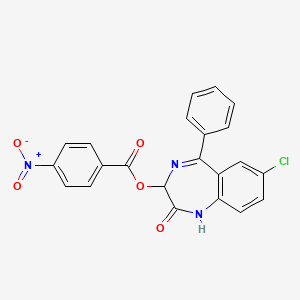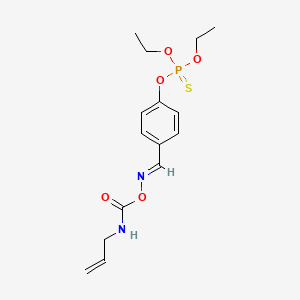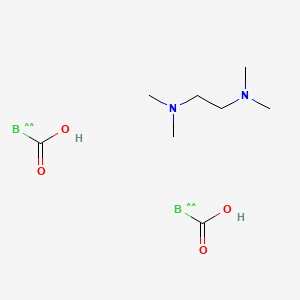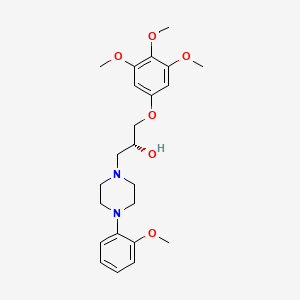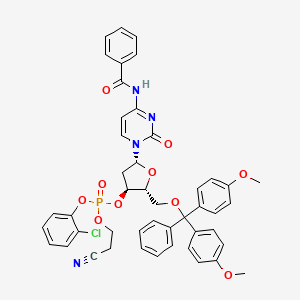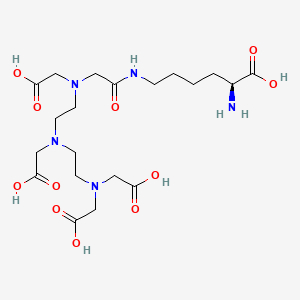
epsilon-Lysine-pentetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epsilon-Lysine-pentetate is a compound that belongs to the family of polyamino acids. It is composed of multiple lysine residues linked together through amide bonds. This compound is known for its excellent antimicrobial properties, making it valuable in various industries, including food preservation and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Epsilon-Lysine-pentetate can be synthesized through several methods, including solid-phase synthesis and ring-opening polymerization. These methods involve the protection and deprotection of functional groups to ensure the correct formation of amide bonds between lysine residues .
Industrial Production Methods
Microbial fermentation is the most common method for the industrial production of this compound. This method is preferred due to its economic efficiency and environmental friendliness. Microorganisms, particularly those from the genus Streptomyces, are used to produce this compound through fermentation processes .
Analyse Des Réactions Chimiques
Types of Reactions
Epsilon-Lysine-pentetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield primary amines .
Applications De Recherche Scientifique
Epsilon-Lysine-pentetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Utilized as an antimicrobial agent in various pharmaceutical formulations.
Industry: Applied in food preservation to prevent microbial growth
Mécanisme D'action
The antimicrobial activity of epsilon-Lysine-pentetate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria and fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly-L-lysine: Another polyamino acid with similar antimicrobial properties.
Lysine-based dendrimers: Branched polymers with multiple lysine residues.
Uniqueness
Epsilon-Lysine-pentetate is unique due to its specific structure, which allows for strong antimicrobial activity while being biodegradable and non-toxic. This makes it particularly valuable in applications where safety and environmental impact are important considerations .
Propriétés
Numéro CAS |
163488-51-5 |
|---|---|
Formule moléculaire |
C20H35N5O11 |
Poids moléculaire |
521.5 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H35N5O11/c21-14(20(35)36)3-1-2-4-22-15(26)9-24(11-17(29)30)7-5-23(10-16(27)28)6-8-25(12-18(31)32)13-19(33)34/h14H,1-13,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t14-/m0/s1 |
Clé InChI |
JGTYOCAAPPCXHS-AWEZNQCLSA-N |
SMILES isomérique |
C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



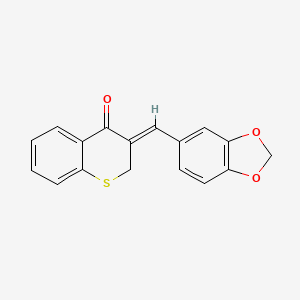
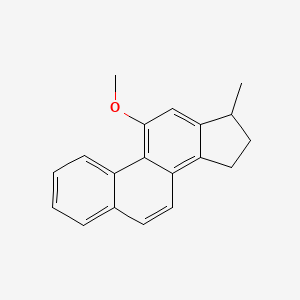
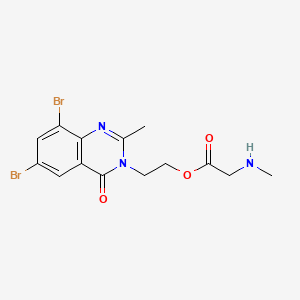
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)
